

# Application Note: Comprehensive Analytical Characterization of 2,3-Dimethyl-5-nitro-2H-indazole

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## Compound of Interest

Compound Name: *2,3-Dimethyl-5-nitro-2H-indazole*

Cat. No.: *B1490709*

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Audience: Researchers, scientists, and drug development professionals. Topic: Analytical methods for **2,3-Dimethyl-5-nitro-2H-indazole** characterization.

## Introduction and Scientific Context

**2,3-Dimethyl-5-nitro-2H-indazole** (CAS No. 1588440-92-9) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.<sup>[1][2]</sup> As a substituted indazole, it belongs to a class of compounds known for a wide range of pharmacological activities. The precise structural features—specifically the dimethyl substitution and the position of the nitro group on the benzene ring—are critical determinants of its biological activity, physicochemical properties, and stability.

Therefore, rigorous analytical characterization is paramount. It ensures the compound's identity, purity, and quality, which are foundational requirements for its use in research and as a potential pharmaceutical intermediate. This guide, designed for senior scientists and researchers, provides a multi-faceted strategy for the comprehensive characterization of this molecule, explaining the causality behind methodological choices to ensure robust and reliable data.

## Physicochemical Properties Summary

A foundational understanding of the molecule's basic properties is the first step in developing appropriate analytical methods.

Property	Value	Source
CAS Number	1588440-92-9	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	191.19 g/mol	<a href="#">[1]</a>
Predicted Boiling Point	377.0 ± 22.0 °C	<a href="#">[4]</a>
Predicted Density	1.36 ± 0.1 g/cm <sup>3</sup>	<a href="#">[4]</a>

## The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can fully characterize a molecule. A synergistic approach is required to confirm structure, assess purity, and quantify the analyte. The following workflow outlines a comprehensive strategy for the characterization of **2,3-Dimethyl-5-nitro-2H-indazole**.

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Caption: Comprehensive analytical workflow for compound characterization.

# Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution and sensitivity. For a nitroaromatic compound like **2,3-Dimethyl-5-nitro-2H-indazole**, a reversed-phase method is the logical starting point.

## Causality of Method Design:

- **Stationary Phase:** A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention for moderately polar aromatic compounds. Phenyl-based columns can also be considered to enhance resolution through  $\pi$ - $\pi$  interactions with the indazole ring system.[5]
- **Mobile Phase:** A gradient of acetonitrile (or methanol) and water is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution is chosen to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column, providing a complete purity profile.[6]
- **Detector:** A UV detector is ideal as the conjugated aromatic system and nitro group of the indazole derivative will exhibit strong chromophores, leading to high sensitivity. Detection is typically performed at 254 nm, a common wavelength for aromatic compounds.[5][7]

## Protocol: Reversed-Phase HPLC for Purity Assessment

**Objective:** To determine the purity of **2,3-Dimethyl-5-nitro-2H-indazole** and quantify related substances.

### Instrumentation and Materials:

- HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- HPLC-grade acetonitrile, water, and formic acid.

- Volumetric flasks and pipettes.
- 0.45  $\mu\text{m}$  syringe filters.

#### Methodology:

- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% Formic Acid in Water (v/v).
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
  - Rationale: Formic acid is a volatile modifier that improves peak shape and is compatible with mass spectrometry if LC-MS analysis is desired.[5]
- Standard and Sample Preparation:
  - Standard Solution: Accurately weigh  $\sim$ 10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 100  $\mu\text{g}/\text{mL}$  stock solution.
  - Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
  - Filter all solutions through a 0.45  $\mu\text{m}$  filter before injection.
- Chromatographic Conditions:

Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% HCOOH in H <sub>2</sub> O; B: 0.1% HCOOH in ACN
Gradient	0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-25 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm

- System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be  $\leq 2.0\%$ . This ensures the system is performing consistently.
- Data Analysis:
  - Calculate the purity of the sample using the area percent method.
  - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
  - Identify and quantify any impurities relative to the main peak.

This method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide orthogonal information to confirm the molecular structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation in solution. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR should be performed.[11][12]

Expected  $^1\text{H}$  NMR Resonances (in  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ):

- Aromatic Protons (3H): Three signals in the aromatic region (~7.0-8.5 ppm). The exact chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on the substitution pattern. The proton ortho to the nitro group will be the most downfield shifted.
- N- $\text{CH}_3$  Proton (3H): A singlet around 4.0-4.2 ppm.
- C- $\text{CH}_3$  Proton (3H): A singlet around 2.6-2.8 ppm.

Expected  $^{13}\text{C}$  NMR Resonances:

- Nine distinct carbon signals are expected.
- Aromatic carbons will appear in the ~110-150 ppm range. The carbon attached to the nitro group will be significantly shifted.
- The two methyl carbons will appear in the upfield region (~15-40 ppm).

## Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
- Data Interpretation: Assign all proton and carbon signals to the corresponding atoms in the molecular structure. The data should be consistent with the 2,3-dimethyl-5-nitro substitution pattern.[11][13]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15]

Expected Characteristic Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Expected Intensity
~3100-3000	C-H Stretch	Aromatic	Medium-Weak
~2950-2850	C-H Stretch	Methyl (Aliphatic)	Medium
~1600, ~1475	C=C Stretch	Aromatic Ring	Medium
~1550-1475	N-O Asymmetric Stretch	Aromatic Nitro	Strong
~1360-1290	N-O Symmetric Stretch	Aromatic Nitro	Strong

The two strong absorptions for the nitro group are highly diagnostic.[\[16\]](#)

## Protocol: FT-IR Analysis

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder, or use an Attenuated Total Reflectance (ATR) accessory for direct solid analysis.
- Data Acquisition: Record a background spectrum first, then the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Data Interpretation: Identify the characteristic absorption bands and confirm the presence of the key functional groups (nitro, aromatic ring, methyl groups).

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns. It is often coupled with a chromatographic technique (LC-MS or GC-MS).

Expected Results:

- Molecular Ion Peak  $[M+H]^+$ : For **2,3-Dimethyl-5-nitro-2H-indazole** ( $C_9H_9N_3O_2$ ), the expected monoisotopic mass is 191.07. In ESI-MS, the protonated molecule  $[M+H]^+$  would be observed at m/z 192.07.
- Fragmentation: Common fragmentation pathways for indazoles involve cleavage of the pyrazole ring or loss of substituents.<sup>[17][18]</sup> The nitro group may be lost as  $NO_2$  (46 Da) or  $NO$  (30 Da).

## Protocol: LC-MS Analysis

- Instrumentation: Use the same HPLC method described previously, but with the eluent directed into a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).
- Ionization: Use Electrospray Ionization (ESI) in positive mode.
- Data Acquisition: Acquire full scan data to detect the molecular ion. Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.
- Data Interpretation: Confirm that the exact mass of the molecular ion matches the theoretical mass of the compound. Analyze the fragmentation pattern to further support the structural assignment.

## Conclusion

The analytical characterization of **2,3-Dimethyl-5-nitro-2H-indazole** requires a multi-technique, evidence-based approach. The combination of chromatography for purity assessment and various spectroscopic methods (NMR, FT-IR, and MS) for structural confirmation provides a comprehensive and robust data package. The protocols outlined in this note serve as a validated starting point for researchers, ensuring the quality and reliability of this important chemical entity for its intended applications in drug discovery and development. Each step is designed with scientific causality in mind, creating a self-validating system for confident characterization.

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